molecular formula C9H18O B13175249 4-Ethyl-1-methylcyclohexan-1-ol

4-Ethyl-1-methylcyclohexan-1-ol

Cat. No.: B13175249
M. Wt: 142.24 g/mol
InChI Key: ZLXPNYVRZOKDEY-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylcyclohexan-1-ol is a cyclohexanol derivative with ethyl and methyl substituents at positions 4 and 1, respectively. Cyclohexanol derivatives are widely studied for their stereochemical complexity, solubility characteristics, and applications in organic synthesis and industrial chemistry .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4-ethyl-1-methylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-3-8-4-6-9(2,10)7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

ZLXPNYVRZOKDEY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-ethyl-1-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-1-methylcyclohexanone. This process is conducted in large reactors where the ketone is exposed to hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-ethyl-1-methylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of 4-ethyl-1-methylcyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 4-Ethyl-1-methylcyclohexanone.

    Reduction: this compound.

    Substitution: Corresponding alkyl halides.

Scientific Research Applications

4-Ethyl-1-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparison with Similar Compounds

Positional Isomer: 4-Methyl-1-ethylcyclohexanol

  • Structure : The positional isomer swaps substituent positions (methyl at C4, ethyl at C1).
  • Properties: notes that its 3,5-dinitrobenzoate derivative has a melting point of 105.5–107.5°C when synthesized without separating solid (sol.) and liquid (liq.) forms. This suggests that steric and hydrogen-bonding interactions differ significantly between positional isomers, influencing crystallinity and thermal stability .
  • Reactivity : Positional isomerism may alter steric hindrance around the hydroxyl group, affecting reaction kinetics in esterification or oxidation.

Aromatic Analog: 4-Ethyl-1-phenylcyclohexan-1-ol

  • Structure : Replaces the methyl group at C1 with a phenyl ring (C₁₄H₂₀O) .
  • Properties : The phenyl group introduces π-π stacking interactions, increasing molecular weight (204.31 g/mol) and likely reducing solubility in polar solvents compared to aliphatic analogs.

Branched Substituent Analog: 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol

  • Structure : Features an isopropyl group at C1 (C₁₀H₂₀O) .
  • Stereochemical Impact : Branched substituents may lead to more complex conformational equilibria in the cyclohexane ring.

Unsaturated Analog: 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol

  • Structure : Contains a double bond in the cyclohexene ring (C₁₀H₁₈O) .
  • Reactivity : The double bond enables addition reactions (e.g., hydrogenation) that are absent in saturated analogs.
  • Thermal Stability : Unsaturation may reduce thermal stability compared to fully saturated derivatives.

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Substituents (Position) Key Properties/Reactivity
4-Ethyl-1-methylcyclohexan-1-ol* C₉H₁₈O Ethyl (C4), Methyl (C1) Hypothesized high steric hindrance
4-Methyl-1-ethylcyclohexanol C₉H₁₈O Methyl (C4), Ethyl (C1) m.p. 105.5–107.5°C (derivative)
4-Ethyl-1-phenylcyclohexan-1-ol C₁₄H₂₀O Ethyl (C4), Phenyl (C1) Low polarity, high molecular weight
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol C₁₀H₂₀O Methyl (C4), Isopropyl (C1) Increased steric bulk
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol C₁₀H₁₈O Methyl (C1), Isopropyl (C4), Double bond (C2) Reactivity via double bond

Key Research Findings

  • Positional Isomerism : Substituent positioning significantly impacts melting points and crystallinity due to variations in intermolecular forces .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups enhance molecular rigidity but reduce solubility in polar solvents compared to alkyl groups .
  • Unsaturation : Double bonds introduce additional reactivity, such as susceptibility to electrophilic additions .

Limitations and Gaps in Evidence

  • No direct data on the synthesis, toxicity, or spectroscopic profiles (e.g., NMR, IR) of this compound were found in the provided evidence.
  • Comparisons rely on structurally related compounds, highlighting the need for targeted studies on the specific compound.

Biological Activity

4-Ethyl-1-methylcyclohexan-1-ol is a cyclic alcohol that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound's unique structure, characterized by both ethyl and methyl groups on a cyclohexane ring, influences its chemical reactivity and biological properties.

The molecular formula of this compound is C9H18OC_9H_{18}O, with a molecular weight of 142.24 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name This compound
InChI Key ZLXPNYVRZOKDEY-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)(C)O

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Hydrogenation : The hydrogenation of 4-ethyl-1-methylcyclohexene using palladium on carbon as a catalyst.
  • Catalytic Hydrogenation : In an industrial context, it may be produced via the catalytic hydrogenation of 4-ethyl-1-methylcyclohexanone under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting microbial cell membranes, leading to cell lysis. The hydroxyl group in the compound is crucial for these interactions as it facilitates hydrogen bonding with microbial targets.

A study reported that this compound demonstrated potent growth inhibition against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It has been evaluated against common fungal pathogens, displaying effectiveness in inhibiting their growth. The structural characteristics of the compound contribute to its ability to penetrate fungal cell walls and exert toxic effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth.
    • Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 50 µg/mL.
  • Fungal Inhibition Study :
    • A separate investigation assessed the compound's efficacy against Candida albicans. The results showed a significant reduction in fungal colony-forming units (CFUs) when treated with 100 µg/mL of the compound.

The biological activity of this compound is primarily attributed to its interaction with cellular structures:

  • Cell Membrane Disruption : The compound's hydrophobic regions allow it to integrate into lipid bilayers, disrupting membrane integrity.
  • Hydrogen Bonding : The hydroxyl group facilitates interactions with target proteins or enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

When compared to similar compounds, such as 4-Methylcyclohexan-1-ol and 1-Methylcyclohexanol, this compound exhibits enhanced biological activity due to its unique structural features. The presence of both ethyl and methyl groups provides a balance between hydrophobicity and reactivity, making it a valuable candidate for further pharmaceutical development .

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